Nps 2390

Description

Propriétés

IUPAC Name |

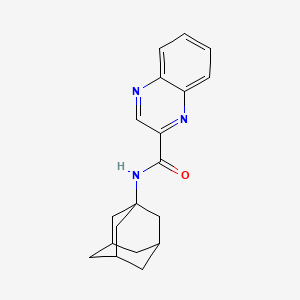

N-(1-adamantyl)quinoxaline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c23-18(17-11-20-15-3-1-2-4-16(15)21-17)22-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,11-14H,5-10H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFVOZCCAXQXBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NC5=CC=CC=C5N=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427729 | |

| Record name | NPS 2390 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226878-01-9 | |

| Record name | NPS 2390 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Nps 2390 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of NPS-2390

For Researchers, Scientists, and Drug Development Professionals

Abstract

NPS-2390 is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR).[1] As a noncompetitive antagonist, it functions as a negative allosteric modulator, offering a valuable tool for investigating the physiological and pathological roles of the CaSR. This document provides a comprehensive overview of the mechanism of action of NPS-2390, detailing its molecular interactions, impact on intracellular signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action

NPS-2390 exerts its effects by specifically targeting the Calcium-Sensing Receptor (CaSR), a G protein-coupled receptor (GPCR) crucial for calcium homeostasis. Unlike orthosteric antagonists that compete with the endogenous ligand (extracellular calcium), NPS-2390 is a negative allosteric modulator (NAM) . This means it binds to a site on the receptor distinct from the calcium-binding site. This allosteric binding induces a conformational change in the receptor that reduces its affinity for extracellular calcium and/or its ability to initiate downstream signaling cascades upon activation. This noncompetitive antagonism makes NPS-2390 a valuable tool for modulating CaSR activity.

Pharmacological Profile

Table 1: Chemical Properties of NPS-2390

| Property | Value |

| CAS Number | 226878-01-9 |

| Molecular Formula | C₁₉H₂₁N₃O |

| Molecular Weight | 307.4 g/mol |

Table 2: Illustrative Pharmacological Data for a Related Calcilytic, NPS-2143

| Parameter | Value | Assay Description |

| IC50 | 43 nM | Inhibition of cytoplasmic Ca²⁺ increase in HEK 293 cells expressing human CaSR.[2] |

| EC50 | 41 nM | Stimulation of parathyroid hormone (PTH) secretion from bovine parathyroid cells.[2] |

Note: The data in Table 2 is for NPS-2143 and is provided for illustrative purposes to indicate the general potency of this class of compounds. These values do not represent the specific potency of NPS-2390.

Downstream Signaling Pathways

NPS-2390's antagonism of the CaSR leads to the modulation of several key intracellular signaling pathways.

Inhibition of the PI3K/Akt/mTOR Pathway and Autophagy

In human pulmonary arterial smooth muscle cells (PASMCs), NPS-2390 has been demonstrated to inhibit the PI3K/Akt/mTOR signaling pathway.[3] This pathway is a critical regulator of cell growth, proliferation, and autophagy. By inhibiting this cascade, NPS-2390 leads to a downstream inhibition of autophagy, which can, in turn, reduce cell proliferation and reverse phenotypic changes in these cells.[3][4]

Caption: NPS-2390's inhibition of CaSR blocks the PI3K/Akt/mTOR pathway, leading to the inhibition of autophagy.

Attenuation of the Intrinsic Apoptosis Pathway

In a rat model of traumatic brain injury, NPS-2390 was found to attenuate neuronal apoptosis.[5] This neuroprotective effect is mediated through the modulation of the intrinsic apoptosis pathway. NPS-2390 treatment leads to the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein Bax.[5] This shift in the Bcl-2/Bax ratio prevents the release of cytochrome c from the mitochondria, thereby inhibiting the activation of caspase-3 and subsequent cell death.[5]

Caption: NPS-2390 inhibits CaSR-mediated apoptosis by altering the Bcl-2/Bax ratio.

Experimental Protocols

The characterization of NPS-2390 and other CaSR modulators involves a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Measurement of Intracellular Calcium ([Ca²⁺]i)

This assay is fundamental to confirming the antagonistic activity of NPS-2390 at the CaSR.

-

Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human CaSR are cultured in appropriate media.

-

Loading with Fluorescent Indicator: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, by incubating them in the dark.

-

Baseline Measurement: The baseline fluorescence intensity, corresponding to the resting intracellular calcium level, is measured using a fluorescence plate reader or confocal microscope.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of NPS-2390 or a vehicle control.

-

CaSR Activation and Measurement: The CaSR is activated by adding an agonist (e.g., a high concentration of extracellular Ca²⁺ or a calcimimetic like R-568). The resulting change in fluorescence intensity is recorded over time.

-

Data Analysis: The inhibitory effect of NPS-2390 is quantified by comparing the peak fluorescence in treated cells to control cells. An IC50 value can be determined by plotting the inhibition against the concentration of NPS-2390.

Western Blot Analysis of Signaling Proteins

This technique is used to determine how NPS-2390 affects the activation state of downstream signaling proteins.

-

Cell Treatment: Cells (e.g., PASMCs) are treated with NPS-2390 for a specified time, along with appropriate agonist and control treatments.

-

Protein Extraction: Cells are lysed to release total cellular protein. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated (active) and total forms of the proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR).

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting light is detected on X-ray film or with a digital imager.

-

Quantification: The intensity of the bands is quantified using densitometry software. The ratio of phosphorylated to total protein is calculated to determine the activation state.

Caption: A general experimental workflow for characterizing the in vitro effects of NPS-2390.

Conclusion

NPS-2390 is a valuable research tool that acts as a selective negative allosteric modulator of the Calcium-Sensing Receptor. Its mechanism of action involves the inhibition of CaSR-mediated signaling, leading to the modulation of downstream pathways such as the PI3K/Akt/mTOR and intrinsic apoptosis pathways. This activity translates to significant effects on cellular processes like autophagy, proliferation, and apoptosis. The detailed understanding of its mechanism of action, facilitated by the experimental approaches outlined in this guide, underscores its potential for elucidating the complex roles of the CaSR in health and disease.

References

- 1. NPS 2390 [myskinrecipes.com]

- 2. Calcilytic compounds: potent and selective Ca2+ receptor antagonists that stimulate secretion of parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NPS2390, a Selective Calcium-sensing Receptor Antagonist Controls the Phenotypic Modulation of Hypoxic Human Pulmonary Arterial Smooth Muscle Cells by Regulating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NPS2390, a Selective Calcium-sensing Receptor Antagonist Controls the Phenotypic Modulation of Hypoxic Human Pulmonary Arterial Smooth Muscle Cells by Regulating Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calcium-sensing receptor antagonist NPS2390 attenuates neuronal apoptosis though intrinsic pathway following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Functions of NPS-2390: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NPS-2390 is a selective, non-competitive antagonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that plays a crucial role in calcium homeostasis and various cellular processes.[1][2] While its primary function is the inhibition of CaSR, emerging research has unveiled its significant modulatory effects on intricate cellular pathways, including autophagy and apoptosis. This technical guide provides an in-depth overview of the known functions of NPS-2390, with a focus on its molecular mechanisms, experimental validation, and potential therapeutic implications. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Core Function: Antagonism of the Calcium-Sensing Receptor (CaSR)

The principal pharmacological action of NPS-2390 is its potent and selective antagonism of the Calcium-Sensing Receptor.[1] The CaSR is integral to maintaining systemic calcium balance by regulating parathyroid hormone (PTH) secretion and renal calcium handling. By inhibiting CaSR activation, NPS-2390 can modulate these physiological processes, making it a valuable tool for investigating CaSR-mediated signaling and a potential therapeutic agent for disorders characterized by CaSR dysregulation.

While NPS-2390 is consistently referred to as a potent CaSR inhibitor, specific quantitative data on its binding affinity (Ki) or half-maximal inhibitory concentration (IC50) against CaSR were not available in the reviewed literature. For comparative context, other known CaSR antagonists exhibit potencies in the nanomolar to low micromolar range. For instance, NPS-2143 has an IC50 of 43 nM for the human CaSR expressed in HEK 293 cells.[3]

Modulation of Autophagy in Hypoxic Pulmonary Arterial Smooth Muscle Cells

A novel and significant function of NPS-2390 is its ability to regulate autophagy, a cellular process for the degradation and recycling of cellular components.[2][4] In the context of hypoxic human pulmonary arterial smooth muscle cells (PASMCs), NPS-2390 has been demonstrated to inhibit hypoxia-induced autophagy.[2] This inhibition, in turn, suppresses the proliferation and reverses the phenotypic modulation of these cells, a key factor in the development of hypoxic pulmonary hypertension.[2][4]

Signaling Pathway: Inhibition of PI3K/Akt/mTOR

The mechanism underlying NPS-2390's regulation of autophagy involves the suppression of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[2] Under hypoxic conditions, this pathway is typically activated, leading to the induction of autophagy. NPS-2390 treatment has been shown to decrease the phosphorylation of PI3K, Akt, and mTOR, thereby inhibiting the downstream autophagic process.[2]

Signaling Pathway of NPS-2390 in Hypoxic PASMCs

Caption: NPS-2390 inhibits CaSR, leading to the suppression of the PI3K/Akt/mTOR pathway and subsequent inhibition of autophagy and cell proliferation in hypoxic PASMCs.

Neuroprotective Effects via Modulation of the Intrinsic Apoptotic Pathway

NPS-2390 has demonstrated neuroprotective properties in a rat model of traumatic brain injury (TBI).[5] Administration of NPS-2390 after TBI was found to reduce brain edema, improve neurological function, and decrease the number of apoptotic neurons.[5]

Signaling Pathway: Regulation of Bcl-2 Family Proteins

The neuroprotective mechanism of NPS-2390 is attributed to its modulation of the intrinsic apoptotic pathway.[5] Specifically, NPS-2390 treatment up-regulates the expression of the anti-apoptotic protein Bcl-2 and down-regulates the expression of the pro-apoptotic protein Bax.[5] This shift in the Bax/Bcl-2 ratio prevents the release of cytochrome c from the mitochondria, a critical step in the activation of caspases and the execution of apoptosis.[5]

NPS-2390's Neuroprotective Signaling Pathway

Caption: NPS-2390 inhibits CaSR, leading to a decrease in Bax, an increase in Bcl-2, and subsequent inhibition of the intrinsic apoptotic pathway in neurons.

Effects on Oocyte Maturation

In porcine oocytes, NPS-2390 has been shown to compromise both nuclear and cytoplasmic maturation.[6] This finding suggests a role for CaSR in the regulation of meiotic progression and cytoplasmic competence in oocytes.

Summary of Quantitative and Qualitative Data

Table 1: Functional Effects of NPS-2390

| Biological Process | Model System | Effect of NPS-2390 | Key Mediators | Reference(s) |

| Autophagy | Hypoxic Human Pulmonary Arterial Smooth Muscle Cells | Inhibition | PI3K/Akt/mTOR | [2][4] |

| Cell Proliferation | Hypoxic Human Pulmonary Arterial Smooth Muscle Cells | Inhibition | Autophagy | [2][4] |

| Phenotypic Modulation | Hypoxic Human Pulmonary Arterial Smooth Muscle Cells | Reversal | Autophagy | [2][4] |

| Neuronal Apoptosis | Rat Model of Traumatic Brain Injury | Attenuation | Bcl-2, Bax, Cytochrome c, Caspase-3 | [5] |

| Oocyte Maturation | Porcine Oocytes | Compromised | CaSR | [6] |

Detailed Experimental Protocols

Cell Viability and Proliferation Assay (CCK-8)

This protocol is adapted from methodologies used to assess the effect of NPS-2390 on the proliferation of human PASMCs.

-

Cell Seeding: Plate human PASMCs in 96-well plates at a density of 1 x 10^4 cells per well.

-

Treatment: After allowing cells to adhere, treat with NPS-2390 at the desired concentrations (e.g., 10 μM) under normoxic or hypoxic conditions for 24 hours.

-

CCK-8 Addition: Add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plates for 2-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blotting for Signaling Pathway Analysis

This protocol outlines the general steps for analyzing protein expression and phosphorylation in the PI3K/Akt/mTOR and apoptotic pathways following NPS-2390 treatment.

-

Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 μg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, LC3-I/II, Bcl-2, Bax, Caspase-3, and a loading control like GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometric analysis of the bands can be performed using image analysis software.

Experimental Workflow for Western Blotting

Caption: A generalized workflow for the analysis of protein expression and phosphorylation via Western blotting.

Apoptosis Detection in a Traumatic Brain Injury Model (TUNEL Assay)

This protocol is based on studies evaluating the neuroprotective effects of NPS-2390 in a rat model of TBI.

-

Animal Model: Induce traumatic brain injury in rats using a controlled cortical impact model.

-

NPS-2390 Administration: Administer NPS-2390 (e.g., 1.5 mg/kg, subcutaneously) at specific time points post-injury (e.g., 30 and 120 minutes).[5]

-

Tissue Preparation: At a designated time point (e.g., 24 hours post-TBI), perfuse the animals with saline followed by 4% paraformaldehyde.[5] Harvest the brains and prepare coronal sections.

-

TUNEL Staining: Perform Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining on the brain sections according to the manufacturer's instructions to detect DNA fragmentation, a hallmark of apoptosis.

-

Microscopy and Analysis: Visualize the stained sections using fluorescence microscopy. The number of TUNEL-positive (apoptotic) cells in the perilesional cortex can be quantified to assess the extent of apoptosis.

Conclusion

NPS-2390 is a versatile pharmacological tool whose primary function as a selective CaSR antagonist is complemented by its significant influence on fundamental cellular processes such as autophagy and apoptosis. Its ability to modulate the PI3K/Akt/mTOR and intrinsic apoptotic pathways highlights its potential for further investigation in therapeutic areas including pulmonary hypertension and neurotrauma. This guide provides a foundational understanding of the multifaceted functions of NPS-2390, offering valuable insights and methodologies for researchers dedicated to advancing our knowledge of CaSR signaling and related pathologies.

References

- 1. NPS 2390 [myskinrecipes.com]

- 2. NPS2390, a Selective Calcium-sensing Receptor Antagonist Controls the Phenotypic Modulation of Hypoxic Human Pulmonary Arterial Smooth Muscle Cells by Regulating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. NPS2390, a Selective Calcium-sensing Receptor Antagonist Controls the Phenotypic Modulation of Hypoxic Human Pulmonary Arterial Smooth Muscle Cells by Regulating Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calcium-sensing receptor antagonist NPS2390 attenuates neuronal apoptosis though intrinsic pathway following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Downstream Signaling Pathways of NPS 2390

For Researchers, Scientists, and Drug Development Professionals

Abstract

NPS 2390 is a selective, non-competitive antagonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that plays a crucial role in calcium homeostasis and various cellular processes. By inhibiting CaSR activation, this compound modulates a complex network of downstream signaling pathways, influencing cellular functions such as proliferation, apoptosis, and autophagy. This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by this compound, including the PI3K/Akt/mTOR, intrinsic apoptotic, MAPK, and PLC pathways. This document summarizes available data, presents detailed experimental protocols for studying these pathways, and includes visualizations to facilitate a deeper understanding of the molecular mechanisms of this compound.

Introduction

The Calcium-Sensing Receptor (CaSR) is a class C G-protein coupled receptor that detects extracellular calcium levels and initiates intracellular signaling cascades to maintain calcium homeostasis. Dysregulation of CaSR signaling has been implicated in various pathological conditions, making it an attractive target for therapeutic intervention. This compound is a potent and selective antagonist of the CaSR, and understanding its impact on downstream signaling is critical for its development and application in research and medicine.[1][2] This guide delves into the key signaling pathways modulated by this compound.

Core Downstream Signaling Pathways

This compound, by antagonizing the CaSR, influences multiple downstream signaling cascades. The primary pathways affected are:

-

PI3K/Akt/mTOR Pathway: Inhibition of this pathway is a central mechanism of this compound's action, impacting cell growth, proliferation, and autophagy.

-

Intrinsic Apoptotic Pathway: this compound has been shown to modulate the expression of key apoptotic proteins, thereby protecting cells from programmed cell death in certain contexts.

-

MAPK Pathway: The CaSR is known to activate the MAPK pathway, and as an antagonist, this compound is expected to inhibit this signaling cascade.

-

Phospholipase C (PLC) Pathway: Antagonism of the CaSR by this compound leads to the inhibition of PLC activation and subsequent intracellular calcium mobilization.

PI3K/Akt/mTOR Pathway

This compound has been demonstrated to inhibit the PI3K/Akt/mTOR signaling pathway.[3][4] This inhibition is characterized by a decrease in the phosphorylation of key components of the pathway, including PI3K, Akt, and mTOR.

Data Presentation:

| Target Protein | Effect of this compound Treatment | Observed In | Reference |

| Phospho-PI3K | Decreased Phosphorylation | Hypoxic Human Pulmonary Arterial Smooth Muscle Cells | [3] |

| Phospho-Akt | Decreased Phosphorylation | Hypoxic Human Pulmonary Arterial Smooth Muscle Cells | [3] |

| Phospho-mTOR | Decreased Phosphorylation | Hypoxic Human Pulmonary Arterial Smooth Muscle Cells | [3] |

Signaling Pathway Diagram:

Intrinsic Apoptotic Pathway

In a model of traumatic brain injury, this compound has been shown to attenuate neuronal apoptosis by modulating the intrinsic apoptotic pathway.[5][6] This is achieved by altering the balance of pro- and anti-apoptotic proteins and inhibiting the release of cytochrome c from the mitochondria.

Data Presentation:

| Target Protein/Process | Effect of this compound Treatment | Observed In | Reference |

| Bcl-2 (anti-apoptotic) | Upregulation of expression | Rat model of traumatic brain injury | [5][6] |

| Bax (pro-apoptotic) | Downregulation of expression | Rat model of traumatic brain injury | [5][6] |

| Cytochrome c release | Reduction | Rat model of traumatic brain injury | [5][6] |

| Caspase-3 | Decreased levels | Rat model of traumatic brain injury | [5][6] |

Signaling Pathway Diagram:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound [myskinrecipes.com]

- 3. NPS2390, a Selective Calcium-sensing Receptor Antagonist Controls the Phenotypic Modulation of Hypoxic Human Pulmonary Arterial Smooth Muscle Cells by Regulating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 5. Item - Western blot analysis of effect of GrK on ERK1/2 and p38 MAPK phosphorylation. - Public Library of Science - Figshare [plos.figshare.com]

- 6. Calcium-sensing receptor antagonist NPS2390 attenuates neuronal apoptosis though intrinsic pathway following traumatic brain injury in rats [pubmed.ncbi.nlm.nih.gov]

The Role of Nps 2390 in the Modulation of the PI3K/Akt/mTOR Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nps 2390 is a selective antagonist of the Calcium-Sensing Receptor (CaSR), a G-protein-coupled receptor that plays a crucial role in calcium homeostasis and various cellular processes. Recent research has illuminated the inhibitory effect of this compound on the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell proliferation, growth, survival, and metabolism. Its dysregulation is implicated in numerous diseases, including cancer and pulmonary hypertension. This technical guide provides an in-depth overview of the interaction between this compound and the PI3K/Akt/mTOR pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Data Presentation: The Impact of this compound on PI3K/Akt/mTOR Pathway Components

The primary quantitative data on the effect of this compound on the PI3K/Akt/mTOR pathway comes from studies on human pulmonary arterial smooth muscle cells (HPASMCs) under hypoxic conditions. The following table summarizes the densitometric analysis of Western blot data, showing the relative phosphorylation levels of key pathway proteins after treatment with 10 µM this compound for 24 hours.

| Protein | Treatment Group | Relative Phosphorylation Level (Fold Change vs. Hypoxia) | Statistical Significance (p-value vs. Hypoxia) | Reference |

| p-PI3K | Hypoxia + this compound | Decreased | < 0.05 | [1] |

| p-Akt | Hypoxia + this compound | Decreased | < 0.05 | [1] |

| p-mTOR | Hypoxia + this compound | Decreased | < 0.05 | [1] |

Data is derived from densitometric analysis of Western blots and represents the mean ± SEM from five independent experiments.[1]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

PI3K/Akt/mTOR Signaling Pathway and the Inhibitory Action of this compound

Caption: A typical workflow for analyzing the impact of this compound on protein phosphorylation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for studying the effects of this compound on the PI3K/Akt/mTOR pathway.

Cell Culture and Treatment

-

Cell Line: Human Pulmonary Arterial Smooth Muscle Cells (HPASMCs).

-

Culture Medium: DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Hypoxia Induction: For hypoxic conditions, cells are placed in a modular incubator chamber flushed with a gas mixture of 1% O2, 5% CO2, and 94% N2 for the desired duration (e.g., 24 hours).

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. The final concentration (e.g., 10 µM) is achieved by diluting the stock solution in the culture medium. Control cells receive the vehicle (DMSO) at the same final concentration.

Western Blot Analysis

This protocol is a synthesized methodology based on standard practices for analyzing the phosphorylation status of PI3K, Akt, and mTOR.

-

Cell Lysis:

-

After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using an appropriate percentage gel (e.g., 8-12%).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of PI3K, Akt, and mTOR overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically but often range from 1:1000 to 1:2000.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ). Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands to account for loading differences.

-

Conclusion

This compound demonstrates a clear inhibitory effect on the PI3K/Akt/mTOR signaling pathway, primarily through its antagonism of the Calcium-Sensing Receptor. The provided data and protocols offer a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of targeting this pathway with this compound. Further research, particularly dose-response studies to determine IC50 values, will be crucial for a more comprehensive characterization of its inhibitory profile and for advancing its potential clinical applications.

References

The Cellular Impact of NPS-2390: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NPS-2390 is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), a G-protein-coupled receptor that plays a crucial role in calcium homeostasis and various cellular processes.[1][2] This technical guide provides an in-depth overview of the known effects of NPS-2390 on key cellular functions, including signal transduction, cell proliferation, and apoptosis. The information presented is intended to support further research and drug development efforts centered on the therapeutic potential of CaSR antagonism. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the affected signaling pathways and workflows.

Core Mechanism of Action: Calcium-Sensing Receptor Antagonism

NPS-2390 functions as a noncompetitive antagonist of the CaSR.[1] The CaSR is integral to regulating systemic calcium levels by detecting fluctuations in extracellular calcium and initiating signaling cascades that modulate parathyroid hormone secretion and renal calcium handling. Beyond its systemic role, the CaSR is expressed in various tissues and cell types, where it influences a range of cellular behaviors. By inhibiting the CaSR, NPS-2390 effectively blocks these downstream signaling events, leading to significant alterations in cellular processes.

While specific IC50 values for NPS-2390 are not widely published in publicly available literature, its potency as a CaSR inhibitor has been demonstrated in multiple studies.[1] A related calcilytic compound, NPS-2143, has been shown to block increases in intracellular calcium with an IC50 of 43 nM in HEK 293 cells expressing the human CaSR.

Effects on Cellular Signaling: The PI3K/Akt/mTOR Pathway

A primary signaling cascade affected by NPS-2390-mediated CaSR inhibition is the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival. In human pulmonary arterial smooth muscle cells (HPASMCs) under hypoxic conditions, NPS-2390 has been shown to decrease the phosphorylation of key proteins in this pathway.[1]

Signaling Pathway Diagram

Caption: NPS-2390 inhibits the CaSR, leading to downregulation of the PI3K/Akt/mTOR pathway.

Quantitative Data: Protein Phosphorylation

The following table summarizes the quantitative effects of 10 µM NPS-2390 on the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway in HPASMCs after 24 hours of hypoxia. Data is presented as the relative protein expression (normalized to a control) based on densitometry from Western blot analysis.[1]

| Protein | Treatment Condition | Relative Expression (Mean ± SEM) |

| p-PI3K | Hypoxia | 2.5 ± 0.3 |

| Hypoxia + NPS-2390 (10 µM) | 1.2 ± 0.2 | |

| p-Akt | Hypoxia | 3.1 ± 0.4 |

| Hypoxia + NPS-2390 (10 µM) | 1.5 ± 0.3 | |

| p-mTOR | Hypoxia | 2.8 ± 0.3 |

| Hypoxia + NPS-2390 (10 µM) | 1.3 ± 0.2 |

Effects on Cell Proliferation

NPS-2390 has demonstrated significant anti-proliferative effects in various cell types. This is largely attributed to its inhibitory action on the pro-proliferative PI3K/Akt/mTOR pathway.[1]

Quantitative Data: Proliferation Markers

The table below presents the effect of 10 µM NPS-2390 on the expression of proliferation markers PCNA and Ki67 in HPASMCs under hypoxic conditions for 24 hours. Data is derived from densitometric analysis of Western blots and is shown as relative protein expression.[1]

| Protein | Treatment Condition | Relative Expression (Mean ± SEM) |

| PCNA | Hypoxia | 3.5 ± 0.4 |

| Hypoxia + NPS-2390 (10 µM) | 1.8 ± 0.3 | |

| Ki67 | Hypoxia | 3.2 ± 0.3 |

| Hypoxia + NPS-2390 (10 µM) | 1.6 ± 0.2 |

Effects on Apoptosis

NPS-2390 has been shown to attenuate neuronal apoptosis following traumatic brain injury in rats. This neuroprotective effect is mediated through the modulation of the intrinsic apoptotic pathway.[3] Specifically, NPS-2390 treatment leads to an upregulation of the anti-apoptotic protein Bcl-2 and a downregulation of the pro-apoptotic protein Bax.[3] This shift in the Bcl-2/Bax ratio prevents the release of cytochrome c from the mitochondria, thereby inhibiting the activation of caspase-3, a key executioner caspase.[3]

Signaling Pathway Diagram

Caption: NPS-2390 inhibits CaSR, leading to increased Bcl-2 and decreased Bax, thereby preventing apoptosis.

Quantitative Data: Apoptosis-Related Proteins

The following table summarizes the effects of NPS-2390 (1.5 mg/kg) on the expression of apoptosis-related proteins in the cortical tissue of rats 24 hours after traumatic brain injury. The data represents the relative protein expression levels determined by Western blot analysis.[3]

| Protein | Treatment Group | Relative Expression (vs. Sham) |

| Bcl-2 | TBI | Decreased |

| TBI + NPS-2390 | Increased (relative to TBI) | |

| Bax | TBI | Increased |

| TBI + NPS-2390 | Decreased (relative to TBI) | |

| Caspase-3 | TBI | Increased |

| TBI + NPS-2390 | Decreased (relative to TBI) |

Experimental Protocols

Western Blot Analysis

This protocol is for the detection of changes in protein expression and phosphorylation states of proteins such as PI3K, Akt, mTOR, PCNA, and Ki67.

Experimental Workflow Diagram

Caption: A generalized workflow for Western blot analysis.

Methodology:

-

Cell Lysis: Cells are washed with ice-cold PBS and then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with the primary antibody diluted in the blocking buffer.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit.

-

Analysis: The band intensities are quantified using densitometry software and normalized to a loading control such as GAPDH or β-actin.

Cell Proliferation (BrdU Incorporation Assay)

This assay measures the rate of cell proliferation by detecting the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA.

Experimental Workflow Diagram

Caption: Workflow for the BrdU cell proliferation assay.

Methodology:

-

Cell Culture: Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of NPS-2390 or vehicle control for the desired duration.

-

BrdU Labeling: BrdU labeling solution is added to each well, and the plate is incubated for 2-24 hours to allow for BrdU incorporation.

-

Fixation and Denaturation: The cells are fixed, and the DNA is denatured to allow the anti-BrdU antibody to access the incorporated BrdU.

-

Antibody Incubation: An anti-BrdU antibody conjugated to a detector enzyme (e.g., HRP) is added to the wells.

-

Substrate Reaction: A substrate for the detector enzyme is added, resulting in a color change proportional to the amount of incorporated BrdU.

-

Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength.

Conclusion

NPS-2390 is a valuable research tool for elucidating the diverse roles of the Calcium-Sensing Receptor in cellular physiology and pathology. Its ability to modulate key signaling pathways, such as the PI3K/Akt/mTOR cascade, and influence fundamental cellular processes like proliferation and apoptosis, underscores its potential as a therapeutic agent. This guide provides a foundational understanding of the cellular effects of NPS-2390, offering quantitative data, detailed experimental protocols, and visual aids to support ongoing and future investigations into the therapeutic applications of CaSR antagonists. Further research is warranted to fully delineate the dose-dependent effects of NPS-2390 on intracellular calcium dynamics and to establish its efficacy and safety in preclinical models of various diseases.

References

- 1. NPS2390, a Selective Calcium-sensing Receptor Antagonist Controls the Phenotypic Modulation of Hypoxic Human Pulmonary Arterial Smooth Muscle Cells by Regulating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NPS 2390 [myskinrecipes.com]

- 3. Calcium-sensing receptor antagonist NPS2390 attenuates neuronal apoptosis though intrinsic pathway following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of NPS 2390

For Researchers, Scientists, and Drug Development Professionals

Abstract

NPS 2390 is a potent and selective noncompetitive antagonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor crucial for calcium homeostasis. It also exhibits noncompetitive antagonist activity at metabotropic glutamate receptors 1 and 5 (mGluR1 and mGluR5). This guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, including detailed experimental protocols and a summary of its known biological activities. The information presented is intended to support further research and development efforts involving this important pharmacological tool.

Introduction

The Calcium-Sensing Receptor (CaSR) plays a pivotal role in regulating systemic calcium concentration by detecting minute changes in extracellular calcium levels. Its activation in the parathyroid glands inhibits the secretion of parathyroid hormone (PTH), thereby reducing blood calcium levels. Conversely, antagonism of the CaSR can increase PTH secretion, making CaSR antagonists like this compound valuable research tools and potential therapeutic agents for conditions such as hypocalcemia. This compound, with the chemical formula C₁₉H₂₁N₃O and CAS number 226878-01-9, has been instrumental in elucidating the physiological and pathological roles of the CaSR.

Synthesis of this compound

A plausible synthetic route is outlined below. This should be considered a general guideline, and specific reaction conditions would require optimization.

General Synthetic Workflow

The synthesis can be conceptualized as a nucleophilic ring-opening of an epoxide by an amine.

Caption: General synthetic workflow for this compound.

Postulated Experimental Protocol

-

Reaction Setup: To a solution of 1-phenylethylamine in a suitable aprotic solvent (e.g., dimethylformamide or acetonitrile), 2-(oxiran-2-ylmethoxy)benzonitrile would be added.

-

Reaction Conditions: The reaction mixture would likely be heated to facilitate the nucleophilic attack of the amine on the epoxide ring. The temperature and reaction time would be critical parameters to optimize for maximizing yield and minimizing side products.

-

Work-up and Purification: After the reaction is complete, the solvent would be removed under reduced pressure. The crude product would then be purified using standard techniques such as column chromatography on silica gel to afford pure this compound.

Pharmacological Data

Quantitative data on the potency and efficacy of this compound as a CaSR antagonist is essential for its application in research. While specific IC50 and Ki values for this compound are not consistently reported across publicly available literature, data for analogous compounds and its observed biological effects suggest it is a potent inhibitor. For context, a similar CaSR antagonist, NPS-2143, has a reported IC50 of 43 nM for blocking increases in cytoplasmic Ca2+ concentrations in HEK 293 cells expressing the human CaSR.

| Parameter | Value | Cell Line/Assay Condition |

| IC50 (CaSR) | Data not available | - |

| Ki (CaSR) | Data not available | - |

| In Vivo Dosage (Rat) | 1.5 mg/kg (subcutaneous) | Traumatic brain injury model[1] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by noncompetitively binding to the CaSR, thereby preventing its activation by extracellular calcium. This inhibition modulates downstream signaling pathways, most notably the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.

CaSR-Mediated PI3K/Akt/mTOR Signaling Pathway

Caption: this compound inhibits CaSR, leading to modulation of the PI3K/Akt/mTOR pathway.

Studies have shown that by inhibiting the CaSR, this compound can suppress the phosphorylation of PI3K, Akt, and mTOR.[2] This leads to a modulation of cellular processes such as autophagy and proliferation.[2][3]

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Intracellular Calcium Mobilization Assay

This assay is used to determine the ability of this compound to inhibit CaSR-mediated increases in intracellular calcium concentration.

5.1.1. Experimental Workflow

Caption: Workflow for the intracellular calcium mobilization assay.

5.1.2. Detailed Protocol

-

Cell Culture: Plate HEK 293 cells stably expressing the human CaSR in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Remove the culture medium and wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Load the cells with Fluo-4 AM (a calcium indicator dye) in the same buffer, typically at a final concentration of 1-5 µM, and incubate at 37°C for 30-60 minutes.

-

Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a CaSR agonist (e.g., a high concentration of extracellular calcium or a calcimimetic like R-568) to the wells to stimulate the receptor.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for Fluo-4 (e.g., 494 nm excitation and 516 nm emission). The inhibition of the agonist-induced fluorescence signal by this compound is used to determine its potency.

Western Blotting for PI3K/Akt/mTOR Pathway Proteins

This method is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling cascade.

5.2.1. Experimental Workflow

Caption: Workflow for Western blot analysis of signaling proteins.

5.2.2. Detailed Protocol

-

Cell Treatment and Lysis: Treat cultured cells (e.g., human pulmonary arterial smooth muscle cells) with this compound for the desired time and at the appropriate concentration. Following treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of PI3K, Akt, and mTOR overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of the Calcium-Sensing Receptor in various physiological and pathological processes. Its ability to potently and selectively antagonize the CaSR allows for the detailed investigation of its downstream signaling pathways, such as the PI3K/Akt/mTOR pathway. The experimental protocols provided in this guide offer a foundation for researchers to further explore the multifaceted activities of this compound and its potential therapeutic applications. Further research is warranted to fully elucidate its synthesis, complete pharmacological profile, and in vivo pharmacokinetics.

References

- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NPS2390, a Selective Calcium-sensing Receptor Antagonist Controls the Phenotypic Modulation of Hypoxic Human Pulmonary Arterial Smooth Muscle Cells by Regulating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of NPS 2390: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NPS 2390 is a significant pharmacological tool recognized primarily for its potent and selective antagonist activity against the Calcium-Sensing Receptor (CaSR). It also exhibits noncompetitive antagonism at group I metabotropic glutamate receptors (mGluR1 and mGluR5). This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, quantitative binding and functional data, and relevant experimental protocols. The information is presented to support further research and drug development efforts centered on this compound.

Introduction

This compound is a quinoxaline derivative that has emerged as a valuable research tool for elucidating the physiological and pathological roles of the Calcium-Sensing Receptor (CaSR).[1] The CaSR, a G-protein coupled receptor, is a key regulator of extracellular calcium homeostasis and is implicated in a variety of cellular processes.[2] Additionally, this compound's activity as a noncompetitive antagonist of mGluR1 and mGluR5 makes it relevant to studies of excitatory synaptic transmission in the central nervous system.[3][] This document synthesizes the available pharmacological data on this compound, offering a technical resource for the scientific community.

Mechanism of Action

This compound's primary mechanism of action is the selective antagonism of the Calcium-Sensing Receptor (CaSR).[1] By binding to the CaSR, this compound inhibits its activation by extracellular calcium and other agonists, thereby modulating downstream signaling pathways.

In addition to its effects on the CaSR, this compound acts as a noncompetitive antagonist at mGluR1 and mGluR5.[3][][5] This means it binds to a site on the receptor that is distinct from the glutamate binding site, altering the receptor's conformation and reducing its response to glutamate.[5]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinity and functional potency of this compound.

Table 1: Binding Affinity of this compound

| Target | Assay Type | Radioligand | Preparation | Kᵢ (nM) | Reference |

| mGluR1 | Radioligand Displacement | [³H]-R21427 | CHO-dhfr- membranes | 1.36 | [5] |

Table 2: Functional Antagonist Activity of this compound

| Target | Assay Type | IC₅₀ (nM) | Reference |

| mGluR1 | Inhibition of calcium sensing receptor-mGlu1 chimera | 5.2 | [5] |

| mGluR5 | Inhibition of calcium sensing receptor-mGlu5 chimera | 82 | [5] |

Note: Specific IC₅₀ or EC₅₀ values for this compound's antagonist activity at the native Calcium-Sensing Receptor (CaSR) were not available in the reviewed literature.

In Vitro and In Vivo Studies

In Vitro Studies

-

Pulmonary Arterial Smooth Muscle Cells: In human pulmonary arterial smooth muscle cells, this compound has been shown to inhibit hypoxia-induced autophagy and the transition of these cells to a synthetic phenotype. This effect is mediated through the suppression of the PI3K/Akt/mTOR signaling pathway.[1]

-

Oocyte Maturation: In porcine cumulus-oocyte complexes, this compound was found to decrease gonadotropin-induced oocyte maturation, an effect associated with reduced phosphorylation of MAPK (ERK).[6][7]

In Vivo Studies

-

Traumatic Brain Injury (TBI) in Rats: In a rat model of TBI, subcutaneous administration of this compound (1.5 mg/kg) significantly reduced brain edema and improved neurological function. The proposed mechanism involves the attenuation of neuronal apoptosis through the intrinsic pathway, as evidenced by the upregulation of Bcl-2, downregulation of Bax, and decreased levels of caspase-3 and cytochrome c release.[8]

-

Radioligand Displacement in Rats: At a dose of 10 mg/kg, this compound was shown to displace the specifically bound mGluR1-selective antagonist, [³H]R214127, in the rat cerebellum, confirming its in vivo target engagement.[3]

Experimental Protocols

Western Blot Analysis of CaSR Signaling Pathway

This protocol is a general guideline based on methodologies reported in the literature for assessing the effects of this compound on CaSR and its downstream signaling proteins.

-

Cell Lysis:

-

Treat cells with this compound at desired concentrations and time points.

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., CaSR, p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software.

-

In Vitro CaSR Functional Assay (Intracellular Calcium Mobilization)

This protocol outlines a general procedure for measuring the antagonist effect of this compound on CaSR-mediated intracellular calcium release.

-

Cell Culture:

-

Plate cells expressing the CaSR (e.g., HEK293-CaSR) in a 96-well black-walled, clear-bottom plate.

-

-

Fluorescent Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution with HEPES) for 1 hour at 37°C.

-

-

Compound Treatment:

-

Wash the cells to remove excess dye.

-

Add this compound at various concentrations and incubate for the desired time.

-

-

Agonist Stimulation and Measurement:

-

Use a fluorescence plate reader to measure the baseline fluorescence.

-

Add a CaSR agonist (e.g., CaCl₂) to stimulate the receptor.

-

Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium mobilization.

-

-

Data Analysis:

-

Calculate the change in fluorescence to determine the cellular response.

-

Plot the response against the concentration of this compound to determine the IC₅₀ value.

-

Visualizations

Signaling Pathways

Caption: this compound inhibits CaSR, blocking downstream signaling pathways.

Experimental Workflow

Caption: Workflow for Western Blot analysis of protein expression.

Conclusion

This compound is a versatile pharmacological agent with well-defined antagonist activity at the CaSR and group I mGluRs. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers investigating the roles of these receptors in health and disease. Further studies are warranted to fully elucidate the in vivo pharmacokinetic profile of this compound and to explore its full therapeutic potential.

References

- 1. NPS2390, a Selective Calcium-sensing Receptor Antagonist Controls the Phenotypic Modulation of Hypoxic Human Pulmonary Arterial Smooth Muscle Cells by Regulating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. Frontiers | The Calcium-Sensing Receptor and the Reproductive System [frontiersin.org]

- 7. The Calcium-Sensing Receptor and the Reproductive System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calcium-sensing receptor antagonist NPS2390 attenuates neuronal apoptosis though intrinsic pathway following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NPS-2390 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental use of NPS-2390, a selective antagonist of the Calcium-Sensing Receptor (CaSR), in cell culture settings. The provided protocols are based on established research to guide the investigation of CaSR signaling and its role in various cellular processes.

Introduction

NPS-2390 is a potent and selective non-competitive antagonist of the Calcium-Sensing Receptor (CaSR), a G-protein-coupled receptor that plays a crucial role in calcium homeostasis and various cellular functions.[1][2] It is a valuable tool for studying the physiological and pathological roles of CaSR in diverse cell types. In cell culture, NPS-2390 is utilized to investigate signaling pathways regulated by CaSR and its implications in processes such as cell proliferation, apoptosis, and phenotypic modulation.[3][4]

Mechanism of Action

The Calcium-Sensing Receptor (CaSR) is activated by extracellular calcium ions (Ca²⁺), leading to the activation of multiple intracellular signaling cascades. One of the key pathways involves G-protein activation and subsequent stimulation of phospholipase C (PLC), which generates inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC) and the MAPK cascade.[5][6]

NPS-2390 acts as an antagonist to this receptor, effectively blocking these downstream signaling events.[3] Research has shown that NPS-2390 can inhibit the PI3K/Akt/mTOR pathway, which is critical for regulating autophagy.[3][7] Furthermore, it has been observed to modulate the intrinsic apoptotic pathway by affecting the expression of Bcl-2 family proteins and caspase activity.[4]

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway of the Calcium-Sensing Receptor (CaSR) and the inhibitory effect of NPS-2390.

Experimental Protocols

The following protocols are derived from studies on human pulmonary arterial smooth muscle cells (HPASMCs) and provide a framework for investigating the effects of NPS-2390.

Cell Culture and Treatment

1. Cell Culture:

-

Human Pulmonary Artery Smooth Muscle Cells (HPASMCs) are cultured in SMCM complete medium.[3]

-

The complete medium consists of 89% DMEM, 10% fetal calf serum, and 1% growth factor.[3]

-

The medium is supplemented with 100 U/mL penicillin-streptomycin.[3]

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[3]

2. Hypoxia Induction (if applicable):

-

To induce hypoxic conditions, the cell culture medium is replaced with DMEM containing 1% fetal bovine serum for 12 hours for synchronization.[3]

-

Subsequently, the medium is changed back to SMCM, and the cells are placed in a hypoxic incubator with 1% O₂ concentration.[3]

3. NPS-2390 Treatment:

-

A stock solution of NPS-2390 should be prepared according to the manufacturer's instructions, typically in a solvent like DMSO.

-

HPASMCs are treated with a final concentration of 10 µM NPS-2390.[3]

-

The treatment duration is typically 24 hours under either normoxic or hypoxic conditions.[3]

Downstream Assays

1. Western Blot Analysis:

-

After treatment, cells are collected and lysed in protein lysate buffer on ice for 15 minutes.[3]

-

The cell lysate is centrifuged at 12,000 rpm for 15 minutes at 15°C.[3]

-

The supernatant containing the protein is collected, and the protein concentration is determined.[3]

-

40 µg of protein per well is loaded onto an SDS-PAGE gel for electrophoresis.[3]

-

Proteins are then transferred to a membrane for immunoblotting with specific primary antibodies against proteins of interest (e.g., PCNA, Ki67, LC3-II/I, CaSR, phosphorylated and total PI3K, Akt, mTOR, Bcl-2, Bax, Caspase-3).[3][4]

2. Intracellular Calcium Measurement:

-

Cells are seeded in a laser confocal dish at a density of 2 x 10⁵/mL.[3]

-

After the desired treatment, cells are loaded with 10 µmol/L of Fluo-4 AM calcium ion fluorescent probe in the dark for 30 minutes.[3]

-

Cells are then washed twice with calcium-free PBS buffer.[3]

-

The intracellular calcium ion density is observed and measured using a laser confocal microscope.[3]

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for studying the effects of NPS-2390.

Data Presentation

The following tables summarize the expected outcomes of NPS-2390 treatment on key cellular markers based on published findings.

Table 1: Effect of NPS-2390 on Protein Expression in HPASMCs under Hypoxia

| Protein Target | Expected Change with NPS-2390 | Cellular Process | Reference |

| Proliferation Markers | |||

| PCNA | Decrease | Cell Proliferation | [3] |

| Ki67 | Decrease | Cell Proliferation | [3] |

| Phenotypic Markers | |||

| Osteopontin (Synthetic) | Decrease | Phenotypic Modulation | [7] |

| SMA-ɑ (Contractile) | Increase | Phenotypic Modulation | [7] |

| Calponin (Contractile) | Increase | Phenotypic Modulation | [7] |

| Autophagy Markers | |||

| LC3-II/LC3-I Ratio | Decrease | Autophagy | [3] |

| Signaling Pathway | |||

| p-PI3K | Decrease | PI3K/Akt/mTOR Pathway | [3] |

| p-Akt | Decrease | PI3K/Akt/mTOR Pathway | [3] |

| p-mTOR | Decrease | PI3K/Akt/mTOR Pathway | [3] |

| CaSR | Decrease | Receptor Expression | [3] |

Table 2: Effect of NPS-2390 on Apoptosis-Related Proteins

| Protein Target | Expected Change with NPS-2390 | Cellular Process | Reference |

| Bcl-2 (Anti-apoptotic) | Increase | Apoptosis | [4] |

| Bax (Pro-apoptotic) | Decrease | Apoptosis | [4] |

| Caspase-3 | Decrease | Apoptosis | [4] |

Note: The quantitative data for these changes are typically determined by densitometry of Western blot bands and expressed as a fold change relative to a control group. Researchers should perform their own quantification and statistical analysis.

Conclusion

NPS-2390 is a critical pharmacological tool for elucidating the complex roles of the Calcium-Sensing Receptor in cellular physiology and pathology. The provided protocols and data summaries serve as a comprehensive guide for researchers initiating studies with this compound. Adherence to detailed experimental procedures and careful data analysis will ensure reproducible and meaningful results in the investigation of CaSR-mediated signaling pathways.

References

- 1. NPS 2390 [myskinrecipes.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. NPS2390, a Selective Calcium-sensing Receptor Antagonist Controls the Phenotypic Modulation of Hypoxic Human Pulmonary Arterial Smooth Muscle Cells by Regulating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcium-sensing receptor antagonist NPS2390 attenuates neuronal apoptosis though intrinsic pathway following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Calcium-Sensing Receptor Regulates Cytosolic [Ca2+] and Plays a Major Role in the Development of Pulmonary Hypertension [frontiersin.org]

- 7. NPS2390, a Selective Calcium-sensing Receptor Antagonist Controls the Phenotypic Modulation of Hypoxic Human Pulmonary Arterial Smooth Muscle Cells by Regulating Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the In Vivo Use of NPS 2390

For Researchers, Scientists, and Drug Development Professionals

Introduction

NPS 2390 is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), a G-protein-coupled receptor that plays a crucial role in calcium homeostasis and various cellular processes. As a "calcilytic" agent, this compound inhibits the CaSR, leading to downstream effects on signaling pathways and physiological responses. These application notes provide a comprehensive guide for the in vivo use of this compound, summarizing its mechanism of action, providing detailed experimental protocols, and presenting available quantitative data.

Mechanism of Action

This compound exerts its effects by non-competitively inhibiting the CaSR. This inhibition has been shown to modulate intracellular signaling cascades, primarily the PI3K/Akt/mTOR pathway . By blocking the CaSR, this compound can suppress the activation of this pathway, which is known to be involved in cell proliferation, survival, and autophagy.[1][2] Additionally, in the context of neuronal injury, this compound has been demonstrated to attenuate apoptosis through the intrinsic apoptotic pathway by upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic protein Bax.[3][4]

A key pharmacodynamic effect of CaSR antagonists is the stimulation of parathyroid hormone (PTH) secretion.[5] This occurs because the CaSR in the parathyroid gland normally suppresses PTH release in response to elevated extracellular calcium. By blocking this receptor, calcilytics like this compound can induce a rapid and transient increase in plasma PTH levels.

Quantitative Data Summary

While comprehensive in vivo pharmacokinetic and dose-response data for this compound are limited in publicly available literature, existing studies provide valuable starting points for experimental design. The following tables summarize the available quantitative data for this compound and the related CaSR antagonist, NPS 2143, which can serve as a useful reference.

Table 1: In Vivo Efficacy of this compound

| Animal Model | Disease/Condition | Administration Route | Dosage | Observed Effects | Reference |

| Rat | Traumatic Brain Injury (TBI) | Subcutaneous (s.c.) | 1.5 mg/kg (administered at 30 and 120 min post-injury) | Reduced brain edema, improved neurological function, decreased neuronal apoptosis. | [3][4] |

Table 2: In Vivo Data for the Related CaSR Antagonist NPS 2143

| Animal Model | Disease/Condition | Administration Route | Dosage | Observed Effects | Reference |

| Rat | Pulmonary Hypertension | Intraperitoneal (i.p.) | 4.5 mg/kg/day | Significantly inhibited the increase in right ventricular systolic pressure. | [6] |

| Mouse | Pulmonary Hypertension | Intraperitoneal (i.p.) | 1 mg/kg/day | Significantly inhibited the increase in right ventricular systolic pressure. | [6] |

| Rat | Normotensive | Intravenous (i.v.) | 1 mg/kg | Markedly increased mean arterial blood pressure. | [7] |

| Rat | Osteopenic (Ovariectomized) | Oral (p.o.) | 100 µmol/kg (daily) | Caused a sustained increase in plasma PTH levels and increased bone turnover. | [1] |

| Mouse | Colitis | Oral gavage | 10 mg/kg (for 2 weeks) | Used to study the role of CaSR in intestinal inflammation. | [8] |

Experimental Protocols

Formulation and Vehicle Selection

-

For Oral Administration: A common vehicle for oral gavage of CaSR antagonists is 20% cyclodextrin .[8]

-

For Injections (Subcutaneous or Intraperitoneal): NPS 2143 is soluble in DMSO (82 mg/mL) .[3] For injections, a stock solution in DMSO can be prepared and then further diluted with a suitable vehicle like saline or phosphate-buffered saline (PBS) to the final desired concentration. It is crucial to ensure the final concentration of DMSO is well-tolerated by the animal model (typically <5-10% of the total injection volume).

Protocol for Preparation of this compound for Subcutaneous Injection (Example):

-

Prepare a stock solution of this compound in 100% DMSO. For example, to achieve a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

For a final dosing solution of 1.5 mg/kg in a 250g rat with an injection volume of 0.5 mL, the required concentration is 0.75 mg/mL.

-

To prepare 1 mL of the final dosing solution, mix 75 µL of the 10 mg/mL stock solution with 925 µL of sterile saline. This results in a final DMSO concentration of 7.5%.

-

Administer the freshly prepared solution to the animal.

In Vivo Administration Protocols

a) Subcutaneous (s.c.) Injection in Rodents

This method is suitable for sustained release and was used in the traumatic brain injury model with this compound.[3][4]

-

Materials:

-

Procedure:

-

Restrain the animal securely. For mice, this can be done by scruffing the neck. For rats, gentle but firm handling is usually sufficient.[9]

-

Identify the injection site, typically the loose skin over the back between the shoulders.

-

Create a "tent" of skin by gently pinching the skin.

-

Insert the needle, bevel up, into the base of the skin tent, parallel to the body.

-

Aspirate briefly to ensure the needle is not in a blood vessel.

-

Inject the solution slowly.

-

Withdraw the needle and gently massage the injection site to aid dispersal.

-

Return the animal to its cage and monitor for any adverse reactions.[11]

-

b) Intraperitoneal (i.p.) Injection in Rodents

This route allows for rapid absorption.

-

Materials:

-

Sterile syringes (1 mL) and needles (25-27G).

-

Prepared this compound solution.

-

70% ethanol.

-

-

Procedure:

-

Restrain the animal on its back with the head tilted slightly downwards.

-

Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Insert the needle at a 30-45 degree angle.

-

Aspirate to check for the presence of urine or intestinal contents.

-

If aspiration is clear, inject the solution.

-

Withdraw the needle and return the animal to its cage for monitoring.

-

c) Oral Gavage in Rodents

This is a common route for daily dosing.

-

Materials:

-

Flexible or rigid gavage needle appropriate for the size of the animal.

-

Syringe with the prepared this compound solution.

-

-

Procedure:

-

Gently restrain the animal.

-

Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

-

Moisten the tip of the gavage needle with sterile water or saline.

-

Gently insert the needle into the mouth and advance it along the roof of the mouth towards the esophagus.

-

If any resistance is met, withdraw and reposition. Do not force the needle.

-

Once the needle is in the correct position, administer the solution slowly.

-

Remove the needle gently and return the animal to its cage.

-

Mandatory Visualizations

Signaling Pathways

Experimental Workflow

References

- 1. Antagonizing the parathyroid calcium receptor stimulates parathyroid hormone secretion and bone formation in osteopenic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NPS2390, a Selective Calcium-sensing Receptor Antagonist Controls the Phenotypic Modulation of Hypoxic Human Pulmonary Arterial Smooth Muscle Cells by Regulating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Calcium-sensing receptor antagonist NPS2390 attenuates neuronal apoptosis though intrinsic pathway following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. academic.oup.com [academic.oup.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Frontiers | The calcium-sensing receptor modulates the prostaglandin E2 pathway in intestinal inflammation [frontiersin.org]

- 9. animalcare.ubc.ca [animalcare.ubc.ca]

- 10. animalcare.ubc.ca [animalcare.ubc.ca]

- 11. researchanimaltraining.com [researchanimaltraining.com]

Application Notes and Protocols for NPS 2390 in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

NPS 2390 is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that plays a critical role in calcium homeostasis and various cellular processes. Its ability to modulate CaSR activity makes it a valuable tool for investigating the physiological and pathological roles of this receptor in a variety of disease models. These application notes provide an overview of this compound and detailed protocols for its use in rodent studies, aiding researchers in designing and executing their experiments.

Mechanism of Action

This compound acts as a negative allosteric modulator of the CaSR. The CaSR is primarily coupled to Gq/11 and Gi/o proteins. Upon activation by extracellular calcium, the CaSR initiates a signaling cascade that includes the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). The CaSR can also modulate the PI3K/Akt/mTOR and MAPK signaling pathways.[1][2] By antagonizing the CaSR, this compound inhibits these downstream signaling events, making it an effective tool to study the consequences of CaSR blockade.

Data Presentation

The following tables summarize the quantitative data from rodent studies utilizing this compound and a similar CaSR antagonist, NPS-2143.

Table 1: In Vivo Dosages and Effects of this compound in Rodent Models

| Animal Model | Compound | Dosage | Route of Administration | Frequency/Duration | Key Findings | Reference |

| Rat (Traumatic Brain Injury) | This compound | 1.5 mg/kg | Subcutaneous | Two doses at 30 and 120 minutes post-injury | Significantly reduced brain edema and improved neurological function. Decreased caspase-3 levels and neuronal apoptosis. | [3] |

Table 2: In Vivo Dosages and Effects of a Structurally Similar CaSR Antagonist (NPS-2143)

| Animal Model | Compound | Dosage | Route of Administration | Frequency/Duration | Key Findings | Reference |

| Mouse (Glioma Xenograft) | NPS-2143 | 80 µM/kg | Intraperitoneal | Every 2 days for a total of 3 injections | Remarkably suppressed the volume and weight of glioma tissues. | [4] |

Experimental Protocols

Protocol 1: Evaluation of this compound in a Rat Model of Traumatic Brain Injury

This protocol is based on a study investigating the neuroprotective effects of this compound.[3]

1. Animal Model:

-

Adult male Sprague-Dawley rats (body weight 250-300 g).

-

Induction of traumatic brain injury (TBI) via a controlled cortical impact model.

2. This compound Preparation and Administration:

-

Vehicle: The specific vehicle for this compound was not explicitly stated in the abstract. A common vehicle for subcutaneous injection of small molecules is a solution of saline with a small percentage of a solubilizing agent like DMSO or Tween 80. It is crucial to perform vehicle-controlled studies.

-

Dosage: 1.5 mg/kg body weight.

-

Route of Administration: Subcutaneous (SC) injection.

-

Dosing Schedule: Two separate injections administered at 30 minutes and 120 minutes following the induction of TBI.

3. Experimental Groups:

-

Sham group: Undergoes surgery without the cortical impact.

-

TBI + Vehicle group: Receives vehicle injections at the same time points as the treatment group.

-

TBI + this compound group: Receives 1.5 mg/kg this compound as described above.

4. Endpoint Analysis (at 24 hours post-TBI):

-

Neurological Function: Assessed using a neurological severity score.

-

Brain Edema: Measured by the wet-dry weight method.

-

Apoptosis Assessment:

-

TUNEL staining of brain tissue sections to identify apoptotic cells.

-

Western blot analysis of cortical tissue lysates for apoptosis-related proteins (e.g., Caspase-3, Bcl-2, Bax).

-

Protocol 2: General Protocol for Subcutaneous Administration of this compound in Rodents

This protocol provides a general guideline for the subcutaneous administration of this compound.

1. Materials:

-

This compound

-